Cas no 878722-28-2 (1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate)

1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound featuring a fluorophenyl ketone moiety linked to an indole-propanoate ester. This structure combines aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and agrochemical research. The presence of the fluorophenyl group enhances metabolic stability, while the indole moiety offers potential bioactivity, particularly in CNS-targeted applications. The ester linkage provides synthetic flexibility for further derivatization. Its well-defined molecular architecture ensures reproducibility in experimental settings, and its purity is critical for structure-activity relationship studies. This compound is primarily of interest in medicinal chemistry for probing novel bioactive scaffolds or optimizing lead compounds.
1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate structure
878722-28-2 structure
Product Name:1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate
CAS No:878722-28-2
MF:C20H18FNO3
MW:339.36022901535
CID:6316953
PubChem ID:6484697
Update Time:2025-11-01

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate
    • AKOS000597268
    • Z13758245
    • [1-(4-fluorophenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate
    • 878722-28-2
    • AKOS016182267
    • F3127-0065
    • Inchi: 1S/C20H18FNO3/c1-13(20(24)14-6-9-16(21)10-7-14)25-19(23)11-8-15-12-22-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,22H,8,11H2,1H3
    • InChI Key: JPUSHEKTPNKYBC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C(C)OC(CCC1=CNC2C=CC=CC1=2)=O)=O

Computed Properties

  • Exact Mass: 339.12707160g/mol
  • Monoisotopic Mass: 339.12707160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 59.2Ų

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate Pricemore >>

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Additional information on 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate

Compound CAS No. 878722-28-2: 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate

The compound with CAS No. 878722-28-2, commonly referred to as 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorophenyl group with an indole moiety, making it a promising candidate for various applications. Recent studies have highlighted its potential in drug delivery systems and as a precursor for advanced materials.

Structural Features and Synthesis

The molecular structure of 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is defined by its core components: a fluorophenyl group attached to a propanone unit and an indole ring connected via a propionate ester linkage. This configuration not only enhances the compound's stability but also contributes to its versatility in chemical reactions. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications, which are optimized to achieve high yields and purity.

Recent advancements in synthetic methodologies have enabled the scalable production of this compound, making it more accessible for research and industrial applications. For instance, researchers have employed microwave-assisted synthesis to streamline the reaction process, reducing both time and energy consumption while maintaining product quality.

Applications in Pharmaceutical Chemistry

The indole moiety in 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is known for its bioactivity, which has been exploited in the development of novel drug candidates. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a valuable lead for therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

In addition, the fluorophenyl group enhances the compound's lipophilicity, improving its bioavailability when administered orally. This characteristic has been leveraged in drug delivery systems, where the compound serves as a carrier for encapsulating hydrophobic drugs, ensuring controlled release and enhanced therapeutic efficacy.

Materials Science and Nanotechnology Applications

Beyond pharmaceuticals, 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate has found applications in materials science, particularly in the synthesis of functional polymers and self-healing materials. The indole group's ability to form hydrogen bonds facilitates the creation of supramolecular assemblies, which are essential for designing stimuli-responsive materials.

Recent research has demonstrated the use of this compound as a building block for constructing polymer networks with tunable mechanical properties. These networks exhibit excellent self-healing capabilities under mild conditions, making them suitable for applications in aerospace and automotive industries where durability and resilience are critical.

Environmental Considerations and Green Chemistry

In line with the growing emphasis on sustainable practices, 1-(4-fluorophenyl)-1 oxopropan - 2 - yl 3 - (1 H - indol - 3 - yl ) propanoate has been studied for its potential in green chemistry initiatives. Researchers have explored its role as a catalyst in asymmetric synthesis reactions, reducing the need for hazardous reagents and minimizing waste generation.

Moreover, the compound's biodegradability has been assessed under various environmental conditions, revealing its potential as an eco-friendly alternative to traditional chemical intermediates. This aligns with global efforts to develop sustainable chemical processes that minimize ecological impact.

Future Directions and Research Opportunities

The continued exploration of CAS No. 878722 - 28 - 2 presents numerous opportunities for innovation across multiple disciplines. Ongoing research aims to uncover additional biological activities of this compound, potentially expanding its therapeutic applications. Furthermore, advancements in computational chemistry are expected to provide deeper insights into its molecular interactions, enabling the design of more efficient derivatives.

In conclusion, 1 -(4 - fluorophen yl ) - 1 oxopro pan - 2 - yl 3 -(1 H - indol - 3 - yl ) pro pan oate, with CAS No. 878722 - 28 - 2, stands at the forefront of modern chemical research due to its unique properties and diverse applications. As scientific understanding evolves, this compound is poised to play an increasingly significant role in advancing both pharmaceutical and materials science technologies.

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